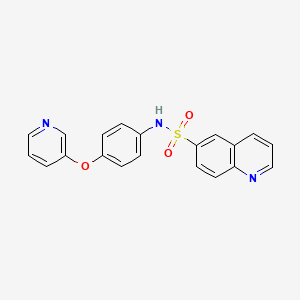

N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide

Description

N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide is a heterocyclic compound featuring a quinoline core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a 4-(pyridin-3-yloxy)phenyl moiety.

Properties

IUPAC Name |

N-(4-pyridin-3-yloxyphenyl)quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-27(25,19-9-10-20-15(13-19)3-1-12-22-20)23-16-5-7-17(8-6-16)26-18-4-2-11-21-14-18/h1-14,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCGLIYOBHUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Quinoline Core

The quinoline backbone is typically constructed via cyclization reactions. A microwave-assisted approach (250°C, 10–15 min) using Meldrum’s acid and substituted anilines yields 6-substituted 4-hydroxyquinolines (66–70% yield). For example, heating Meldrum’s acid with triethyl orthoformate and aniline derivatives generates 5-(phenylaminomethylene) Meldrum’s acid intermediates, which undergo cyclization to form 4-hydroxyquinolines (Figure 1). Subsequent chlorination with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro substituent (70–75% yield), enhancing reactivity for further functionalization.

Key Reaction Conditions for Quinoline Formation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Microwave, 250°C, 10–15 min | 66–70 |

| Chlorination | POCl₃, reflux, 4 h | 70–75 |

Introduction of the Sulfonamide Group

Sulfonamide incorporation is achieved through nucleophilic substitution or sulfonation. Aminobenzenesulfonamide derivatives react with 4-chloroquinoline intermediates in refluxing isopropanol with catalytic HCl, yielding sulfonamide-linked quinolines (65–78% yield). For instance, 4-chloro-6-substituted quinoline reacts with 4-aminobenzenesulfonamide to form the sulfonamide bond (Scheme 1). Alternative methods employ sulfonic acid chlorides, though these require stringent anhydrous conditions.

Coupling of the Pyridin-3-yloxy Phenyl Moiety

The 4-(pyridin-3-yloxy)phenyl group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution. A reported method involves reacting 4-hydroxyphenylpyridine with a chlorinated quinoline-sulfonamide intermediate using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 90°C. This approach leverages the electron-withdrawing effect of the sulfonamide to activate the quinoline for substitution (Scheme 2).

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Base | Cs₂CO₃ |

| Solvent | DMF |

| Temperature | 90°C |

| Yield | 65–78% |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Structural confirmation employs:

- NMR Spectroscopy : Distinct signals for sulfonamide (-SO₂NH-, δ 10.2–10.5 ppm) and pyridyloxy protons (δ 6.8–8.5 ppm).

- Mass Spectrometry : Molecular ion peaks matching C₂₀H₁₅N₃O₃S (m/z 377.4).

Challenges and Optimization Strategies

- Regioselectivity : Microwave-assisted cyclization improves regiocontrol for 6-substitution.

- Side Reactions : Excess POCl₃ minimizes di- or tri-chlorinated byproducts during chlorination.

- Catalyst Selection : DABCO (1,4-diazabicyclo[2.2.2]octane) enhances reaction rates in coupling steps.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Microwave Cyclization | Rapid, high yield | Specialized equipment required |

| Classical Chlorination | Scalable | Harsh conditions (POCl₃) |

| Multi-Component | Step economy | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted sulfonamide compounds .

Scientific Research Applications

N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, dyes, and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s quinoline core is known to interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Quinoline vs. Purine/Pyridine Cores: The quinoline core in the target compound provides a larger aromatic system compared to pyridine () or purine (). The purine-based analog () replaces quinoline with a bicyclic system, likely shifting selectivity toward purine-binding enzymes like adenosine receptors or cyclin-dependent kinases .

Sulfonamide vs. The chloro substituent in ’s pyridine sulfonamide increases lipophilicity but lacks the extended aromatic system of quinoline, reducing target affinity .

Pyridin-3-yloxy Substituent: Present in both the target compound and the patent analog (), this group facilitates interactions with hydrophobic pockets in enzymes. However, its position on quinoline (6- vs. 7-) alters steric accessibility, influencing binding kinetics .

Physicochemical and Pharmacokinetic Properties

- Solubility : The sulfonamide group in the target compound likely enhances aqueous solubility compared to the chloro-substituted pyridine sulfonamide () or the phosphorylated purine () .

Biological Activity

N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 377.42 g/mol. The compound features a quinoline core linked to a pyridine moiety through an ether bond, with a sulfonamide group contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular targets, which can lead to various cellular responses:

- Target Interaction : The compound acts on specific proteins involved in cancer cell proliferation and survival. Its dual-targeting capability allows it to influence multiple biochemical pathways simultaneously.

- Biochemical Pathways : It has been shown to affect pathways related to apoptosis, cell cycle regulation, and signal transduction. For instance, it may modulate the expression of proteins such as BCL-2 and BAX, which are critical in apoptosis regulation .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231), human lung adenocarcinoma (A549), and melanoma cells (C-32). The compound demonstrated an IC50 value comparable to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : The compound's anticancer efficacy is linked to its ability to induce cell cycle arrest and promote apoptosis in cancer cells. For example, it has been reported to decrease the expression of histone H3 and enhance the transcriptional activity of cell cycle regulators such as P53 and P21 .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits notable antimicrobial activity:

- Broad-Spectrum Activity : The compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. It shows particular potency against pathogens like E. coli and C. albicans, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Case Study 1: Anticancer Efficacy

A study investigating the effects of this compound on breast cancer cells revealed that treatment led to significant reductions in cell viability. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively induced programmed cell death in treated cells.

Case Study 2: Antimicrobial Properties

In a separate investigation focused on antimicrobial activity, this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited bactericidal effects with MIC values lower than those of traditional antibiotics like penicillin .

Summary of Biological Activities

| Activity Type | Target Cells/Organisms | Mechanism | Key Findings |

|---|---|---|---|

| Anticancer | MDA-MB-231, A549, C-32 | Induces apoptosis; cell cycle arrest | IC50 comparable to cisplatin |

| Antimicrobial | E. coli, C. albicans, S. aureus | Bactericidal effects | Strong activity with low MIC values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.